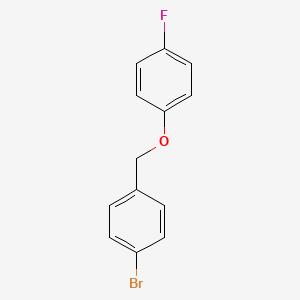

4-Bromobenzyl-(4-fluorophenyl)ether

Description

Contextual Significance of Aryl Ethers in Synthetic Chemistry

Aryl ethers, organic compounds featuring an oxygen atom connected to two aryl groups or one aryl and one alkyl group, represent a cornerstone in the field of synthetic chemistry. numberanalytics.comnumberanalytics.com Their structural motif is not merely a theoretical curiosity but is integral to a vast array of natural products, pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comthieme-connect.de The significance of the ether linkage stems from its relative stability and its ability to influence the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. numberanalytics.com

The synthesis of these ethers is a fundamental transformation in organic chemistry, with several established methods. The Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide, is a classic and widely used method for preparing alkyl aryl ethers. numberanalytics.comrsc.org For diaryl ethers, transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, have become powerful tools, allowing for the formation of the C-O bond under increasingly mild conditions. thieme-connect.deorganic-chemistry.org The versatility of ethers also extends to their use as inert solvents in a multitude of chemical reactions, owing to their low reactivity and ability to dissolve a wide range of organic compounds. numberanalytics.comnumberanalytics.com

Rationale for Investigating Halogenated Benzyl (B1604629) Phenyl Ethers

The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into organic scaffolds is a widely employed strategy in medicinal chemistry and materials science. Halogens can profoundly alter a molecule's properties, including its conformation, metabolic stability, and binding affinity to biological targets. acs.org For instance, fluorination is often used to block metabolic pathways or enhance binding interactions, while bromine can increase potency or provide a site for further chemical modification.

Halogenated diaryl ethers, as a specific class, are of significant interest due to their prevalence in environmental contexts and their potential applications. nih.gov Some polyhalogenated diaryl ethers have been used as flame retardants, highlighting the impact of halogenation on thermal stability. wikipedia.org The investigation of benzyl phenyl ethers, a subclass of diaryl ethers, is driven by their presence in various biologically active molecules. The benzyl group provides a flexible linker, while the phenyl rings can be substituted to fine-tune electronic and steric properties.

The specific focus on halogenated benzyl phenyl ethers, such as 4-Bromobenzyl-(4-fluorophenyl)ether, is a rational approach to creating novel chemical entities. This combination brings together the structural features of a diaryl ether with the modulating effects of two different halogens: bromine and fluorine. The presence of these specific halogens on the distinct aromatic rings allows for a systematic exploration of structure-activity relationships and the development of molecules with potentially unique biological or material properties. Research in this area aims to understand how this specific halogenation pattern influences the molecule's three-dimensional structure, reactivity, and potential applications.

Scope and Objectives of Research on this compound

The study of this compound is centered on a detailed examination of its chemical synthesis, structural properties, and potential utility. While this specific compound is not extensively documented in public literature, research on it would logically follow a set of core objectives based on its structure.

The primary objectives of investigating this compound would include:

Synthesis and Purification: To develop an efficient and reproducible synthetic route to this compound. A likely approach would be a variation of the Williamson ether synthesis, reacting 4-fluorophenol (B42351) with 4-bromobenzyl bromide or a similar electrophile in the presence of a base.

Structural Characterization: To unambiguously confirm the molecular structure using a suite of analytical techniques. This would involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to verify the connectivity and elemental composition.

Physicochemical Profiling: To determine the fundamental physical and chemical properties of the compound. This includes determining its melting point, boiling point, and solubility, as well as computational studies to understand its electronic properties and molecular conformation.

Crystallographic Analysis: To elucidate the precise three-dimensional arrangement of atoms and the intermolecular interactions in the solid state through single-crystal X-ray diffraction. Such studies provide invaluable insights into packing motifs, which can influence the material's bulk properties. For example, analysis of related halogenated compounds often reveals significant intermolecular contacts like C-Br⋯π or halogen-halogen interactions that dictate the crystal packing. nih.gov

Exploration of Potential Applications: To investigate the compound as a building block in the synthesis of more complex molecules or to screen it for potential biological activity. The dual halogenation pattern makes it an interesting candidate for studies in medicinal chemistry or as an intermediate for creating novel polymers or agrochemicals.

Table 1: Computed Physicochemical Properties of this compound

This data is computationally generated and provides an estimate of the compound's properties.

| Property | Value |

| Molecular Formula | C₁₃H₁₀BrFO |

| Molecular Weight | 281.12 g/mol |

| IUPAC Name | 1-bromo-4-((4-fluorophenoxy)methyl)benzene |

| XLogP3 | 4.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Exact Mass | 279.98990 Da |

| Monoisotopic Mass | 279.98990 Da |

Table 2: Exemplary Spectroscopic Data for a Related Structure

The following data is for 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, a compound containing the 4-bromobenzyl moiety, and is provided for illustrative purposes to indicate the types of signals expected during characterization. mdpi.com

| Analysis Type | Observed Data |

| ¹H NMR (400 MHz, CDCl₃) | δ: 4.48 (s, 2H, SCH₂), 7.15 (d, J = 7.2 Hz, 2H, Py), 7.28–7.32 (m, 4H, ArH), 7.42 (d, J = 8.3 Hz, 2H, Ar-H), 7.51–7.60 (m, 3H, ArH). 8.60 (bs, 2H, Py) |

| Mass Spec. (ESI) | m/z: 424 (M + 1)⁺ |

| Elemental Analysis (%) | Calculated: C, 56.74; H, 3.57; N, 13.23. Found: C, 56.87; H, 3.67; N,13.43 |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[(4-fluorophenoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCLFKIWFQGLCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromobenzyl 4 Fluorophenyl Ether

Established Reaction Pathways for Aryl Ether Formation

The formation of the aryl ether bond in 4-Bromobenzyl-(4-fluorophenyl)ether can be achieved through several classical and modern organic reactions. These methods, while well-established, often require specific adaptations to accommodate the electronic properties and reactivity of the starting materials.

Williamson Ether Synthesis Adaptations

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and an alkyl halide. utahtech.edumasterorganicchemistry.comyoutube.com In the context of synthesizing this compound, this involves the reaction of a 4-fluorophenoxide with 4-bromobenzyl halide.

The first step is the deprotonation of 4-fluorophenol (B42351) to form the more nucleophilic 4-fluorophenoxide. youtube.comchemicalbook.com This is typically achieved using a strong base. Common bases for this transformation include sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comlibretexts.org Alternatively, aqueous sodium hydroxide (B78521) (NaOH) can be used, often in the presence of a phase-transfer catalyst to facilitate the reaction between the aqueous phenoxide and the organic-soluble alkyl halide. utahtech.eduslideshare.netijirset.com

Once the 4-fluorophenoxide is generated, it reacts with 4-bromobenzyl bromide or 4-bromobenzyl chloride. The benzylic halide is a good substrate for SN2 reactions due to the stability of the transition state. The reaction is typically heated to ensure a reasonable reaction rate.

A representative, though not explicitly for the title compound, Williamson ether synthesis is outlined in the table below, based on similar preparations.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

| 4-Fluorophenol | 4-Bromobenzyl bromide | Sodium Hydride | DMF | Room Temp. to 80 °C | Good to Excellent (estimated) |

| 4-Fluorophenol | 4-Bromobenzyl bromide | Potassium Carbonate | Acetone | Reflux | Good (estimated) |

| 4-Fluorophenol | 4-Bromobenzyl bromide | Sodium Hydroxide | Water/Toluene | Reflux with PTC | Moderate to Good (estimated) |

| PTC: Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) |

Ullmann Condensation Modifications

The Ullmann condensation is a classical method for forming diaryl ethers, traditionally involving the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.orgmagtech.com.cn For the synthesis of this compound, this would entail the coupling of 4-fluorophenol with a 4-bromobenzyl halide, although the classical Ullmann is more suited for coupling two aryl halides. A more relevant adaptation would be the copper-catalyzed coupling of an aryl halide with an alcohol.

Traditional Ullmann conditions often require high temperatures (frequently over 200 °C) and stoichiometric amounts of copper. wikipedia.org Modern modifications have introduced the use of soluble copper catalysts, often with ligands such as phenanthroline or N,N-dimethylglycine, which allow for milder reaction conditions. wikipedia.orgorganic-chemistry.org The choice of base is also critical, with potassium carbonate or cesium carbonate being commonly employed.

A plausible Ullmann-type approach to this compound is presented below, based on general principles.

| Aryl Halide | Alcohol | Catalyst | Ligand | Base | Solvent | Temperature |

| 4-Fluorobromobenzene | 4-Bromobenzyl alcohol | Copper(I) Iodide | Phenanthroline | Cesium Carbonate | Pyridine | 120-150 °C |

| 4-Bromobenzyl bromide | 4-Fluorophenol | Copper(I) Oxide | N,N-Dimethylglycine | Potassium Phosphate | Dioxane | 100-130 °C |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation to synthesize diaryl ethers. These methods offer advantages in terms of milder reaction conditions and broader substrate scope compared to the Ullmann condensation. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol or phenoxide and subsequent reductive elimination to form the ether and regenerate the catalyst.

The success of these reactions is highly dependent on the choice of the phosphine (B1218219) ligand coordinated to the palladium center. Bulky, electron-rich ligands like those of the biarylphosphine class (e.g., Xantphos, SPhos) have proven effective. beilstein-journals.org The base is also a crucial parameter, with common choices including sodium tert-butoxide, potassium carbonate, and cesium carbonate. beilstein-journals.org

A representative set of conditions for a palladium-catalyzed synthesis of the target ether is shown in the following table.

| Aryl Halide | Alcohol/Phenol | Palladium Source | Ligand | Base | Solvent | Temperature |

| 4-Bromobenzyl bromide | 4-Fluorophenol | Pd2(dba)3 | Xantphos | Cesium Carbonate | Dioxane | 100 °C |

| 4-Fluorobromobenzene | 4-Bromobenzyl alcohol | Pd(OAc)2 | SPhos | Potassium Carbonate | Toluene | 110 °C |

Novel Synthetic Approaches for this compound

Research in synthetic methodology continuously seeks to improve efficiency, reduce environmental impact, and simplify reaction procedures. For the synthesis of this compound, several novel approaches can be considered.

Optimization of Reaction Conditions

The optimization of the established pathways can lead to significant improvements in yield, reaction time, and cost-effectiveness. Key areas of optimization include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, for both Williamson ether synthesis and metal-catalyzed coupling reactions. uns.ac.idnih.govnih.govrsc.org This is attributed to efficient and rapid heating of the reaction mixture.

Phase-Transfer Catalysis (PTC): In the Williamson synthesis, PTC can be employed to facilitate the reaction between a water-soluble phenoxide and an organic-soluble alkyl halide, avoiding the need for expensive and anhydrous solvents. utahtech.eduslideshare.netijirset.comyoutube.comyoutube.comnih.gov Quaternary ammonium (B1175870) salts are common phase-transfer catalysts.

Ligand and Catalyst Development: For palladium- and copper-catalyzed reactions, the development of new, more active, and air-stable catalysts and ligands is an ongoing area of research. This can lead to lower catalyst loadings, milder reaction conditions, and broader substrate compatibility.

Alternative Precursor Strategies

The choice of starting materials can also be varied to potentially improve the synthesis. Some alternative precursor strategies include:

Use of Tosylates: Instead of 4-bromobenzyl bromide, 4-bromobenzyl tosylate can be used as the electrophile in the Williamson ether synthesis. Tosylates are excellent leaving groups and can sometimes offer advantages in terms of reactivity and stability.

Boronic Acids in Suzuki-Miyaura Type Couplings: While less common for ether synthesis, strategies involving the coupling of aryl boronic acids with phenols (a variation of the Chan-Lam coupling) have been developed. For instance, 4-fluorophenylboronic acid could potentially be coupled with 4-bromobenzyl alcohol under specific catalytic conditions. nih.govsigmaaldrich.comgoogle.com

In Situ Generation of Precursors: In some cases, precursors can be generated in situ. For example, 4-bromobenzyl alcohol can be converted to 4-bromobenzyl bromide using a suitable brominating agent immediately before the etherification step, avoiding the isolation of the potentially lachrymatory benzyl (B1604629) bromide. orgsyn.orggoogle.com

Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the adaptation of traditional synthetic methods to align with the principles of green chemistry. For the synthesis of this compound, this involves minimizing waste, reducing energy consumption, and using less hazardous substances. su.se

One significant green approach is the use of Phase-Transfer Catalysis (PTC) . In the context of the Williamson ether synthesis, a phase-transfer catalyst can facilitate the reaction between the aqueous phenoxide solution and the organic-soluble 4-bromobenzyl bromide, eliminating the need for anhydrous organic solvents. ijirset.com This not only simplifies the procedure but also reduces the environmental impact associated with volatile organic compounds (VOCs).

Microwave-assisted synthesis is another green technique that can dramatically accelerate the rate of etherification reactions. nih.gov Microwave irradiation provides rapid and uniform heating, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov This can be particularly advantageous for the Ullmann condensation, which traditionally requires prolonged heating. nih.govnih.gov

The selection of solvents and reagents also plays a crucial role. The use of more environmentally benign solvents and the development of recyclable catalysts are key areas of research in making the synthesis of compounds like this compound more sustainable.

Catalytic Systems and Ligand Effects in this compound Synthesis

The efficiency and selectivity of the Ullmann condensation for synthesizing this compound are highly dependent on the catalytic system employed. Modern iterations of this reaction have moved away from stoichiometric copper powder to catalytic amounts of copper salts, often in conjunction with specific ligands.

Role of Transition Metal Catalysts

Copper is the most common transition metal catalyst for the Ullmann ether synthesis due to its relatively low cost and proven efficacy. organic-chemistry.orgorganic-chemistry.org The catalyst, typically in the form of copper(I) salts like copper(I) iodide or copper(I) oxide, facilitates the coupling of the phenoxide with the aryl or benzyl halide. beilstein-journals.orgresearchgate.net The catalytic cycle is believed to involve the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the 4-bromobenzyl halide, followed by reductive elimination to yield the ether product and regenerate the copper(I) catalyst.

While copper remains the mainstay, research into other transition metal catalysts, such as palladium, has also been extensive for C-O bond formation. organic-chemistry.org However, the higher cost of palladium often makes copper-based systems more attractive for industrial applications. researchgate.net The development of highly active and robust copper catalysts that can operate under mild conditions with low catalyst loadings is a continuous area of investigation.

The table below summarizes typical catalyst systems used in Ullmann-type diaryl ether syntheses, which are applicable to the formation of this compound.

| Catalyst System | Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI / N,N-dimethylglycine | Aryl Bromide, Phenol | K₃PO₄ | Acetonitrile (B52724) | 80 | High | beilstein-journals.org |

| CuO Nanoparticles | Aryl Halide, Phenol | K₂CO₃ | DMF | 110-130 | Good to Excellent | mdpi.com |

| CuI / L-proline | Polymer-supported Aryl Bromide, Aniline | K₂CO₃ | DMSO | 90 | - | mdpi.com |

| [CuClPPh₃]₄ on Amberlyst | Bromobenzene, p-cresol | - | o-xylene | 140 | - | researchgate.net |

Ligand Design and Influence on Yield and Selectivity

Ligands play a pivotal role in modern copper-catalyzed Ullmann reactions. They coordinate to the copper center, modifying its electronic properties and steric environment, which in turn influences the reaction's efficiency and selectivity. The addition of appropriate ligands can stabilize the catalyst, prevent its agglomeration, and facilitate the key steps of the catalytic cycle. beilstein-journals.orgresearchgate.net

For the synthesis of diaryl ethers, a variety of ligands have been explored. Simple, inexpensive amino acids and their derivatives, such as N,N-dimethylglycine and L-proline , have proven to be highly effective. beilstein-journals.orgmdpi.com These ligands can chelate to the copper ion, enhancing its solubility and reactivity, and allowing the reaction to proceed at significantly lower temperatures than in ligand-free systems. beilstein-journals.org

The design of the ligand can be tailored to the specific substrates. For instance, in the coupling of electron-rich aryl bromides, certain ligands can enhance the reaction rate and yield. beilstein-journals.orgnih.gov The steric and electronic properties of the ligand can also influence the selectivity of the reaction, particularly when dealing with substrates containing multiple reactive sites.

The following table illustrates the effect of different ligands on the yield of a model Ullmann diaryl ether synthesis.

| Ligand | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| N,N-Dimethylglycine (L1) | CuI | K₃PO₄ | Acetonitrile | 80 | High | beilstein-journals.org |

| L-proline | CuI | K₂CO₃ | DMSO | 90 | - | mdpi.com |

| None | CuI | K₂CO₃ | Toluene | 100 | 15.5 | arkat-usa.org |

| N-phenylpicolinamide (A1) | Nano-sized Cu | - | - | - | 30-93 | mdpi.com |

The rational design and screening of ligands remain a key strategy for optimizing the synthesis of complex diaryl ethers like this compound, aiming for higher yields, milder conditions, and broader substrate scope. beilstein-journals.org

Spectroscopic Characterization and Structural Elucidation of 4 Bromobenzyl 4 Fluorophenyl Ether

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton environments within a molecule. For 4-Bromobenzyl-(4-fluorophenyl)ether, a suite of one-dimensional and two-dimensional NMR experiments provides a comprehensive structural picture.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the benzylic methylene (B1212753) protons and the aromatic protons on both phenyl rings.

The protons on the 4-fluorophenyl ring are anticipated to appear as a complex multiplet due to proton-proton and proton-fluorine couplings. Specifically, the protons ortho to the ether linkage (H-2', H-6') and the protons ortho to the fluorine atom (H-3', H-5') will show characteristic splitting patterns. The protons on the 4-bromobenzyl ring typically present as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic protons (H-7) are expected to appear as a singlet, shifted downfield due to the deshielding effect of the adjacent oxygen and aromatic ring.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 | ~7.45 | d | ~8.5 |

| H-3, H-5 | ~7.28 | d | ~8.5 |

| H-7 | ~5.00 | s | - |

| H-2', H-6' | ~6.95 | m | - |

¹³C NMR Analysis of Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom). The spectrum for this compound will show signals for the benzylic carbon and the twelve aromatic carbons.

The carbon attached to the bromine atom (C-4) is subject to the 'heavy atom effect', which causes an upfield shift compared to what would be expected based on electronegativity alone stackexchange.com. The carbon attached to the fluorine atom (C-4') will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), a characteristic feature in the ¹³C NMR of fluorinated compounds. The other aromatic carbons will also exhibit smaller couplings to fluorine. The benzylic carbon (C-7) will be found in the typical region for carbons singly bonded to oxygen, around 70 ppm.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~136 |

| C-2, C-6 | ~129 |

| C-3, C-5 | ~132 |

| C-4 | ~122 |

| C-7 | ~70 |

| C-1' | ~154 (d, JCF ≈ 2-3 Hz) |

| C-2', C-6' | ~116 (d, JCF ≈ 8 Hz) |

| C-3', C-5' | ~116 (d, JCF ≈ 23 Hz) |

¹⁹F NMR for Fluorine Atom Detection

¹⁹F NMR is highly specific for detecting fluorine atoms in a molecule. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is very sensitive rsc.orgnih.gov. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the fluorophenyl ring. The chemical shift is characteristic of aryl fluorides and is typically observed in the range of -110 to -130 ppm relative to a standard like CFCl₃ colorado.eduspectrabase.com. This signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Two-Dimensional NMR Techniques (COSY, HMQC, HSQC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For instance, it would confirm the coupling between the adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal, for example, linking the benzylic proton signal (H-7) to the benzylic carbon signal (C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is invaluable for connecting the different fragments of the molecule. For example, HMBC would show a correlation from the benzylic protons (H-7) to the quaternary aromatic carbons C-1 and C-1', confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. A key expected NOESY correlation would be between the benzylic protons (H-7) and the ortho-protons of the 4-fluorophenyl ring (H-2', H-6'), providing definitive evidence for the molecule's conformation.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula.

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecular ions [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation nih.govnih.gov. For this compound (C₁₃H₁₀BrFO), the expected exact mass is approximately 280.99 Da.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of signals of almost equal intensity, separated by two mass units (i.e., [M+H]⁺ and [M+2+H]⁺). This characteristic isotopic signature provides strong evidence for the presence of a single bromine atom in the molecule.

Predicted ESI-MS Data

| Ion | Calculated m/z ([M+H]⁺) |

|---|---|

| C₁₃H₁₁⁷⁹BrFO⁺ | 281.0022 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the gas chromatogram would be expected to show a single major peak, indicative of a pure compound, with a specific retention time determined by its volatility and interaction with the GC column stationary phase.

The mass spectrum, obtained from the electron ionization (EI) of the molecule, provides crucial information about its molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of bromine, this peak would exhibit a characteristic isotopic pattern, with two signals of nearly equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺), reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Based on the structure of this compound, the following table summarizes the expected major ions in its mass spectrum.

| m/z | Ion/Fragment | Description |

| 282/284 | [C₁₃H₁₀BrFO]⁺ | Molecular ion peak |

| 185 | [C₁₃H₁₀FO]⁺ | Loss of Bromine radical |

| 171/173 | [C₇H₆Br]⁺ | Bromobenzyl cation |

| 109 | [C₆H₄FO]⁺ | Fluorophenoxy cation |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

Note: This table is predictive and based on typical fragmentation patterns of similar ethers.

Fragmentation Pathway Analysis

The fragmentation of this compound in the mass spectrometer is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragments.

The most prominent fragmentation is expected to be the cleavage of the benzylic C-O bond, which is typically a weak point in such ethers. This cleavage can occur in two principal ways:

Formation of the Bromobenzyl Cation: Heterolytic cleavage of the C-O bond can lead to the formation of the highly stable bromobenzyl cation (m/z 171/173). This cation is resonance-stabilized, contributing to its high abundance in the mass spectrum. The other fragment would be the 4-fluorophenoxide radical.

Formation of the Fluorophenoxy Cation: Alternatively, cleavage can result in the formation of the 4-fluorophenoxy cation (m/z 109) and a bromobenzyl radical.

Another significant fragmentation pathway involves the loss of the bromine atom from the molecular ion, leading to a fragment at m/z 185. Further fragmentation of the aromatic rings can also occur, leading to smaller characteristic ions, such as the fluorophenyl cation at m/z 95.

Infrared and Raman Spectroscopic Investigations

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would be characterized by vibrations corresponding to its key functional groups: the ether linkage, the substituted benzene rings, and the C-Br and C-F bonds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-O-C (ether) | Asymmetric stretch | 1250 - 1200 |

| C-O-C (ether) | Symmetric stretch | 1050 - 1000 |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| C=C (aromatic) | Stretch | 1600 - 1450 |

| C-F (aromatic) | Stretch | 1250 - 1100 |

| C-Br (aromatic) | Stretch | 600 - 500 |

| CH₂ (benzyl) | Asymmetric stretch | ~2925 |

| CH₂ (benzyl) | Symmetric stretch | ~2855 |

Conformational Analysis through Vibrational Spectroscopy

While the primary vibrations identify the functional groups, subtle shifts in the spectra can provide insights into the molecule's conformation. The rotational freedom around the C-O-C ether linkage and the C-C bonds connecting the rings to the ether oxygen and methylene bridge allows for different spatial arrangements (conformers). In solution or the gas phase, multiple conformers may coexist. The presence of multiple peaks in certain vibrational regions, particularly those sensitive to conformational changes like the C-O-C stretching and skeletal deformation modes, could suggest the presence of a mixture of conformers at room temperature.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, it would be possible to determine the precise atomic coordinates.

Determination of Molecular Geometry and Bond Parameters

A hypothetical crystal structure determination would yield precise bond lengths and angles. Due to the lack of experimental data for this specific compound, the following table presents expected bond parameters based on known values for similar molecular fragments.

| Bond | Expected Bond Length (Å) | Angle | Expected Bond Angle (°) |

| C-O (ether) | ~1.36 - 1.43 | C-O-C | ~110 - 120 |

| C-Br | ~1.90 | ||

| C-F | ~1.35 | ||

| C=C (aromatic) | ~1.39 | C-C-C (aromatic) | ~120 |

| C-C (benzyl) | ~1.51 | ||

| C-H (aromatic) | ~1.08 | ||

| C-H (benzyl) | ~1.09 |

Supramolecular Interactions in the Crystal Lattice

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure or supramolecular interactions of this compound. The determination of how molecules of this compound arrange themselves in a solid-state crystal lattice requires single-crystal X-ray diffraction analysis. Without such a study, a detailed and accurate description of the non-covalent interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, that govern its crystal packing cannot be provided.

Typically, the analysis of a crystal structure would involve the identification and characterization of various intermolecular forces. For a molecule with the structural features of this compound, one could anticipate the presence of several types of non-covalent interactions. The bromine and fluorine atoms could participate in halogen bonding, while the two aromatic rings could engage in π-π stacking or C-H···π interactions. The ether oxygen atom could also act as a hydrogen bond acceptor.

Future crystallographic studies on this compound would be necessary to elucidate these structural details and provide the data required for a thorough analysis of its supramolecular chemistry.

Reactivity and Reaction Mechanisms of 4 Bromobenzyl 4 Fluorophenyl Ether

Electrophilic Aromatic Substitution Reactions on the Aromatic Rings

The presence of two non-equivalent aromatic rings in 4-bromobenzyl-(4-fluorophenyl)ether raises questions of chemoselectivity in electrophilic aromatic substitution (EAS) reactions. The outcome of such reactions is governed by the directing and activating or deactivating effects of the substituents on each ring.

The 4-Fluorophenyl Ring : This ring is substituted with a fluorine atom and the benzyloxy group (-OCH₂-Ar). The ether oxygen is a powerful activating group due to its ability to donate electron density to the ring via resonance, and it is an ortho, para-director. The fluorine atom is an electronegative halogen, making it an inductively deactivating group, but it also directs incoming electrophiles to the ortho and para positions through resonance. In competition, the strongly activating effect of the ether oxygen dominates, making this ring significantly more susceptible to electrophilic attack than the other. Substitution is expected to occur primarily at the positions ortho to the ether linkage (C2 and C6), as the para position is already occupied by fluorine.

The 4-Bromobenzyl Ring : This ring is substituted with a bromine atom and the ether-linked methylene (B1212753) group (-CH₂O-Ar). Bromine is a classic deactivating, yet ortho, para-directing group. The methylene-ether group is weakly activating and also an ortho, para-director. Due to the presence of the deactivating bromo group, this ring is considerably less reactive towards electrophiles compared to the 4-fluorophenyl ring.

Therefore, electrophilic aromatic substitution reactions are predicted to occur selectively on the more electron-rich 4-fluorophenyl ring.

Halogenation Studies

Halogenation, such as bromination or chlorination, is a fundamental electrophilic aromatic substitution reaction. For this compound, this reaction is anticipated to proceed on the activated 4-fluorophenyl ring, typically catalyzed by a Lewis acid like iron(III) bromide (FeBr₃) for bromination or iron(III) chloride (FeCl₃) for chlorination. masterorganicchemistry.com The primary products would result from substitution at the positions ortho to the strongly activating benzyloxy group.

| Reaction | Reagents | Predicted Major Product(s) |

| Bromination | Br₂ / FeBr₃ | 4-Bromobenzyl-(2-bromo-4-fluorophenyl)ether |

| Chlorination | Cl₂ / FeCl₃ | 4-Bromobenzyl-(2-chloro-4-fluorophenyl)ether |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Nitration and Sulfonation Reactions

Nitration and sulfonation are two other key electrophilic aromatic substitution reactions. Nitration is typically carried out with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. Sulfonation uses fuming sulfuric acid (H₂SO₄/SO₃). Similar to halogenation, the directing effects of the substituents will channel the incoming electrophile to the most nucleophilic positions. stackexchange.com The activating nature of the ether linkage on the 4-fluorophenyl ring makes it the preferred site of reaction.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 4-Bromobenzyl-(4-fluoro-2-nitrophenyl)ether |

| Sulfonation | Fuming H₂SO₄ | 5-Fluoro-2-(4-bromobenzylmethoxy)benzenesulfonic acid |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Nucleophilic Substitution at the Benzyl (B1604629) Bromine

The benzylic C-Br bond is a primary site for nucleophilic substitution reactions. Benzyl halides are particularly reactive in these transformations because the adjacent aromatic ring can stabilize the transition state in an Sₙ2 reaction or the carbocation intermediate in an Sₙ1 reaction. Given that 4-bromobenzyl bromide is a primary halide, it is expected to react predominantly through an Sₙ2 mechanism. chegg.comleah4sci.com

Preparation of Derivatives via Sₙ2 Reactions

The reaction of this compound with a wide range of nucleophiles provides a straightforward route to a variety of derivatives. The reaction involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to inversion of configuration (though this specific carbon is not a stereocenter) and displacement of the bromide ion. youtube.com This method is highly efficient for forming new carbon-heteroatom or carbon-carbon bonds. ias.ac.in

| Nucleophile | Reagent Example | Product Class | Resulting Derivative |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Alcohol | (4-(4-Fluorophenoxymethyl)phenyl)methanol |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | 2-(4-(4-Fluorophenoxymethyl)phenyl)acetonitrile |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether | 1-(4-Fluorophenoxymethyl)-4-(methoxymethyl)benzene |

| Azide | Sodium Azide (NaN₃) | Azide | 1-(Azidomethyl)-4-(4-fluorophenoxymethyl)benzene |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | 4-Fluorophenyl (4-((phenylthio)methyl)benzyl) ether |

This table illustrates the versatility of the benzylic bromide in Sₙ2 reactions for the synthesis of new derivatives.

Formation of Quaternary Ammonium (B1175870) Salts

Benzyl halides readily react with tertiary amines to form quaternary ammonium salts in a process known as the Menschutkin reaction. scienceinfo.comnih.gov This is an Sₙ2 reaction where the tertiary amine acts as the nucleophile. scienceinfo.com The resulting quaternary ammonium salts have applications as phase-transfer catalysts, surfactants, and antimicrobial agents. google.com The reaction of this compound with various tertiary amines would yield the corresponding quaternary ammonium bromides.

| Tertiary Amine | Amine Structure | Product Name |

| Trimethylamine | N(CH₃)₃ | 4-(4-Fluorophenoxymethyl)-N,N,N-trimethylbenzylammonium bromide |

| Triethylamine | N(CH₂CH₃)₃ | N,N,N-Triethyl-4-(4-fluorophenoxymethyl)benzylammonium bromide |

| Pyridine | C₅H₅N | 1-(4-(4-Fluorophenoxymethyl)benzyl)pyridinium bromide |

| N,N-Dimethylaniline | C₆H₅N(CH₃)₂ | N,N-Dimethyl-N-(4-(4-fluorophenoxymethyl)benzyl)anilinium bromide |

This table shows examples of quaternary ammonium salts that can be synthesized from this compound.

Metalation and Cross-Coupling Reactions

The aryl bromide on the benzyl ring provides a handle for a range of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Br bond can be activated by various transition metal catalysts, most commonly those based on palladium or nickel.

One common transformation is the formation of an organometallic reagent, such as a Grignard reagent, by reacting the aryl bromide with magnesium metal. This would produce 4-(4-fluorophenoxymethyl)benzylmagnesium bromide, which can then react with a variety of electrophiles.

More directly, the aryl bromide can participate in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the coupling of the aryl bromide with boronic acids, alkenes, and terminal alkynes, respectively, to build more complex molecular architectures.

| Reaction Type | Coupling Partner | Catalyst Example | Resulting Product Structure |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | 4'-(4-Fluorophenoxymethyl)-[1,1'-biphenyl]-4-carbaldehyde derivative |

| Heck Coupling | Styrene | Pd(OAc)₂ | 1-(4-Fluorophenoxymethyl)-4-styrylbenzene |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | 1-(4-Fluorophenoxymethyl)-4-((phenylethynyl)methyl)benzene |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP | N-(4-(4-Fluorophenoxymethyl)benzyl)aniline |

This table summarizes key metal-catalyzed cross-coupling reactions applicable to the aryl bromide moiety of the molecule.

Grignard Reagent Formation and Subsequent Reactions

The carbon-bromine bond in this compound can be converted into a highly reactive organometallic species known as a Grignard reagent. This is achieved by reacting the compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comlibretexts.org The magnesium inserts itself between the carbon and bromine atoms, forming 4-(4-fluorophenoxymethyl)phenylmagnesium bromide. leah4sci.com

The resulting Grignard reagent is a potent nucleophile and a strong base. libretexts.org The carbon atom attached to the magnesium develops a significant partial negative charge, making it highly reactive towards electrophilic centers. youtube.com This reactivity allows for a range of subsequent reactions to form new carbon-carbon bonds. For instance, it can react with:

Aldehydes and Ketones: To produce secondary and tertiary alcohols, respectively. youtube.com

Esters and Acid Chlorides: To yield tertiary alcohols after double addition. youtube.com

Carbon Dioxide: To form a carboxylic acid upon acidic workup. youtube.com

Nitriles: To generate ketones after hydrolysis. leah4sci.com

Epoxides: To open the ring and form a β-hydroxy ether. leah4sci.com

The general scheme for the formation and a subsequent reaction of the Grignard reagent is depicted below:

Table 1: Grignard Reagent Formation and Reaction with an Electrophile

| Reactant | Reagents | Intermediate | Product (after workup) |

|---|

It is crucial to carry out the reaction under anhydrous conditions as even trace amounts of water can protonate and destroy the Grignard reagent. libretexts.org

Suzuki-Miyaura, Heck, and Sonogashira Coupling with the Bromo-Substituted Ring

The bromo-substituted aromatic ring of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling:

This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com The catalytic cycle generally proceeds through three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This method is widely used to create biaryl structures. For instance, reacting this compound with phenylboronic acid would yield 4-(4-fluorophenoxymethyl)biphenyl.

Table 2: Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

Heck Reaction:

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org The mechanism involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org For example, the reaction of this compound with an acrylate (B77674) ester would lead to the formation of a cinnamate (B1238496) derivative.

Table 3: Heck Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

Sonogashira Coupling:

The Sonogashira coupling reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine. wikipedia.orgorganic-chemistry.org The reaction proceeds through a catalytic cycle involving the palladium catalyst, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate. beilstein-journals.org This method is highly efficient for the synthesis of internal alkynes.

Table 4: Sonogashira Coupling of this compound

| Reactant 1 | Reactant 2 | Catalysts | Base | Product |

|---|

Ether Cleavage Reactions

The ether linkage in this compound can be cleaved under specific reaction conditions.

Strong acids, particularly hydrohalic acids like hydrogen iodide (HI) and hydrogen bromide (HBr), can cleave the ether bond. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, which turns it into a good leaving group. masterorganicchemistry.commasterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion.

The regioselectivity of the cleavage depends on the nature of the groups attached to the ether oxygen. In the case of this compound, the molecule contains a benzylic ether and an aryl ether component. The cleavage will occur at the benzylic C-O bond. This is because the benzylic position can stabilize a positive charge in an Sₙ1-type mechanism, or it is more susceptible to Sₙ2 attack than the sp²-hybridized carbon of the fluorophenyl ring. libretexts.orglibretexts.org Therefore, the reaction will yield 4-fluorophenol (B42351) and 4-bromobenzyl halide.

It is important to note that aryl ethers are generally resistant to cleavage where the aryl-oxygen bond is broken because sp² hybridized carbons are not susceptible to Sₙ1 or Sₙ2 reactions. masterorganicchemistry.com

Table 5: Acid-Catalyzed Cleavage of this compound

| Reactant | Reagent | Products |

|---|

While less common for simple diaryl or aryl alkyl ethers, reductive cleavage strategies can be employed, often involving dissolving metal reductions or catalytic hydrogenolysis. For a benzyl ether like this compound, catalytic hydrogenolysis is a plausible method. This typically involves reacting the ether with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). This process would cleave the benzylic C-O bond to produce 4-fluorophenol and 4-bromotoluene.

Table 6: Reductive Cleavage of this compound

| Reactant | Reagents | Products |

|---|

Computational Chemistry and Theoretical Studies of 4 Bromobenzyl 4 Fluorophenyl Ether

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of 4-Bromobenzyl-(4-fluorophenyl)ether at the electronic level. These calculations provide a detailed picture of the molecule's geometry, stability, and electronic distribution.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for determining the electronic structure of molecules. By using functionals such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to optimize the molecular geometry and obtain key electronic parameters.

Table 1: Estimated Geometric Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Estimated Value |

| Bond Length | C-Br | ~1.91 Å |

| Bond Length | C-F | ~1.36 Å |

| Bond Length | C-O (phenyl) | ~1.38 Å |

| Bond Length | C-O (benzyl) | ~1.43 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.40 Å |

| Bond Angle | C-O-C | ~119° |

| Dihedral Angle | C-C-O-C | ~60-70° |

| Note: These values are estimations based on DFT calculations of analogous compounds and are presented for illustrative purposes. |

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to calculate various molecular properties with high accuracy. Methods like Møller-Plesset perturbation theory (MP2) can provide a more detailed understanding of electron correlation effects compared to standard DFT.

For this compound, ab initio calculations would be valuable for determining properties such as dipole moment, polarizability, and hyperpolarizability. The presence of electronegative bromine and fluorine atoms, along with the ether oxygen, is expected to result in a significant molecular dipole moment. The direction and magnitude of this dipole moment are critical for understanding the molecule's interaction with external electric fields and its solubility in polar solvents. The calculated polarizability would indicate how easily the electron cloud of the molecule can be distorted, which is relevant for predicting intermolecular forces.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions.

Identification of Reactive Sites

The MEP map of this compound would reveal distinct reactive sites.

Negative Regions: The most negative potential is expected to be localized around the oxygen atom of the ether linkage due to its lone pairs of electrons, making it a primary site for electrophilic attack. The fluorine atom and the π-systems of the aromatic rings will also exhibit negative potential, though likely to a lesser extent than the ether oxygen.

Positive Regions: Positive potential regions are anticipated around the hydrogen atoms, particularly those of the benzyl (B1604629) CH₂ group. The region around the C-Br bond, specifically on the bromine atom along the bond axis (the σ-hole), can also exhibit a region of positive potential, making it susceptible to nucleophilic interaction.

A study on (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one showed that the carbonyl oxygen is the most negative region, which is consistent with the expectation that the ether oxygen in our target molecule would be a key nucleophilic site. nih.gov

Prediction of Intermolecular Interactions

The MEP map is also instrumental in predicting non-covalent interactions. The distinct positive and negative regions on the molecular surface of this compound suggest the possibility of various intermolecular interactions, such as:

Hydrogen Bonding: The negative potential around the ether oxygen and the fluorine atom makes them potential hydrogen bond acceptors.

Halogen Bonding: The positive σ-hole on the bromine atom can participate in halogen bonding with nucleophilic species.

π-π Stacking: The aromatic rings provide sites for π-π stacking interactions, which are important for crystal packing and molecular recognition.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Ether Oxygen | Strongly Negative | Site for electrophilic attack, H-bond acceptor |

| Fluorine Atom | Moderately Negative | Site for electrophilic attack, H-bond acceptor |

| Aromatic Rings (π-system) | Negative | Interaction with electrophiles, π-π stacking |

| Benzyl Hydrogens | Positive | Site for nucleophilic attack |

| Bromine Atom (σ-hole) | Positive | Site for halogen bonding |

| Note: The potential values are qualitative predictions based on the principles of MEP analysis and data from analogous molecules. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

For this compound, the HOMO is expected to be primarily localized on the more electron-rich 4-bromophenyl ring and the ether oxygen, reflecting its role as an electron donor. The LUMO is likely to be distributed over the benzyl and 4-fluorophenyl moieties, which can act as electron acceptors.

A computational study on (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one reported a HOMO-LUMO energy gap of 4.12 eV, calculated at the B3LYP/6-311G++(d,p) level. nih.gov For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a gap of 4.48 eV was calculated. nih.gov Based on these related structures, the HOMO-LUMO gap for this compound is predicted to be in a similar range, indicating a relatively high kinetic stability.

Table 3: Estimated Frontier Molecular Orbital (FMO) Properties of this compound

| Parameter | Predicted Value (eV) | Primary Localization |

| E(HOMO) | ~ -6.5 to -7.0 | 4-Bromophenyl ring and Ether Oxygen |

| E(LUMO) | ~ -1.5 to -2.0 | Benzyl and 4-Fluorophenyl rings |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.0 | - |

| Note: These energy values are estimations based on data from structurally similar compounds and are intended for comparative purposes. |

The analysis of the FMOs is crucial for understanding the electronic transitions and the nature of chemical reactions that this compound might undergo.

HOMO-LUMO Energy Gaps and Reactivity Prediction

The electronic characteristics of a molecule are pivotal in determining its chemical reactivity. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. This energy gap can be calculated using methods like Density Functional Theory (DFT). For a molecule like this compound, the HOMO-LUMO gap would provide insights into its potential for participating in chemical reactions.

| Property | Theoretical Value |

| HOMO Energy | Predicted to be relatively high due to electron-donating groups. |

| LUMO Energy | Predicted to be relatively low due to electron-withdrawing groups. |

| HOMO-LUMO Gap | The difference between the HOMO and LUMO energies, indicating kinetic stability. |

Note: The table presents a conceptual prediction for this compound, as specific calculated data is not available.

Conformational Analysis and Energy Minima

The three-dimensional structure of a molecule is not static. Rotation around single bonds leads to different spatial arrangements known as conformations. Conformational analysis is the study of the energies of these different conformations to identify the most stable ones, which correspond to energy minima on the potential energy surface.

To understand the conformational flexibility of this compound, a torsional scan (also known as a potential energy surface scan) would be performed. This computational technique involves systematically rotating a specific dihedral angle in the molecule while optimizing the rest of the geometry at each step to calculate the corresponding energy. For this compound, the key torsional angles would be around the ether linkage (C-O-C).

The resulting data from a torsional scan is plotted as energy versus the dihedral angle, creating a potential energy surface. The minima on this plot represent the most stable, low-energy conformations of the molecule, while the peaks represent high-energy transition states between these conformations. This analysis is crucial for understanding how the molecule might orient itself in different environments, which can influence its physical properties and biological activity if it were to interact with a biological system.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) |

| 0 | High (Steric Hindrance) |

| 60 | Local Minimum |

| 120 | Transition State |

| 180 | Global Minimum (Most Stable) |

Note: This table provides a hypothetical example of what a torsional scan data for a key dihedral angle in a molecule like this compound might look like. The actual values would need to be determined through specific calculations.

Spectroscopic Property Prediction from Theoretical Models

Computational models are highly effective in predicting various spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra or even serve as a substitute when experimental data is unavailable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Theoretical calculations can predict the NMR chemical shifts (¹H and ¹³C) for a molecule like this compound.

The standard method for calculating NMR chemical shifts involves first optimizing the molecule's geometry and then using a method like Gauge-Independent Atomic Orbital (GIAO) to calculate the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these values to a standard, typically Tetramethylsilane (TMS). The accuracy of these predictions can be very high, often within 0.1-0.2 ppm for ¹H and 1-2 ppm for ¹³C, which is sufficient to distinguish between different isomers or conformations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Protons on Bromophenyl Ring | 7.0 - 7.5 | 115 - 135 |

| Protons on Fluorophenyl Ring | 6.9 - 7.2 | 110 - 160 (C-F coupling) |

| Methylene (B1212753) Protons (-CH₂-) | ~5.0 | ~70 |

Note: This table presents estimated chemical shift ranges for this compound based on typical values for similar structural motifs. Actual calculated values would provide more precise shifts.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities, which correspond to the peaks in an IR or Raman spectrum.

These calculations are typically performed after a geometry optimization to ensure the molecule is at an energy minimum. The second derivatives of the energy with respect to the atomic positions are calculated to determine the force constants, which in turn yield the vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations, and thus are often scaled by an empirical factor to improve agreement with experimental data. For this compound, these calculations would help to assign the key vibrational modes, such as the C-Br stretch, C-F stretch, and the C-O-C ether stretches.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C-O-C Asymmetric Stretch | 1230 - 1270 |

| C-O-C Symmetric Stretch | 1020 - 1070 |

| C-F Stretch | 1150 - 1250 |

| C-Br Stretch | 500 - 600 |

Note: This table shows typical frequency ranges for the main vibrational modes expected for this compound. Specific calculations would be needed for precise predictions.

Exploration of Biological Activity Mechanisms and Structure Activity Relationships Sar for 4 Bromobenzyl 4 Fluorophenyl Ether Analogues

In Vitro Biological Screening Methodologies

The biological activities of analogues of 4-Bromobenzyl-(4-fluorophenyl)ether have been extensively investigated using a variety of in vitro assays. These methods are crucial for the initial characterization of the biological effects of novel compounds.

Enzyme Inhibition Assays

Enzyme inhibition assays are a fundamental tool for identifying the molecular targets of a compound. For diaryl ether analogues, these assays have been pivotal in discovering their potential as inhibitors of various enzymes. For instance, a series of diaryl ether derivatives were synthesized and evaluated for their ability to inhibit enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid synthesis. chemrxiv.orgnih.gov These studies often utilize absorbance-based enzymatic assays to screen compound libraries and determine their inhibitory concentrations. nih.gov For example, the IC50 values, representing the concentration of an inhibitor required to reduce enzyme activity by 50%, are determined through dose-response experiments. chemrxiv.org

In a study focused on developing inhibitors for Pseudomonas aeruginosa FabV, an ENR isozyme, a library of diaryl ether-based compounds was screened. The most potent inhibitors were found to have IC50 values in the low micromolar range. nih.gov Similarly, diaryl ether inhibitors of Toxoplasma gondii enoyl reductase (TgENR) have been identified, with some analogues showing excellent activity. nih.gov The inhibitory potential of fluorinated 1,5-diarylpyrrole-3-alkoxyethyl ether derivatives against cyclooxygenase-2 (COX-2) has also been assessed, highlighting the versatility of the diaryl ether scaffold in targeting different enzymes. nih.gov

Table 1: Enzyme Inhibition by Diaryl Ether Analogues

| Compound/Analogue Type | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Diaryl ether-based sulfonamides | P. aeruginosa FabV | Low micromolar | nih.gov |

| Diaryl ether derivative (Triclosan analogue) | T. gondii ENR | <20 nM | nih.gov |

Receptor Binding Studies

Receptor binding assays are employed to evaluate the affinity of a compound for a specific receptor. Brominated flame retardants, which include polybrominated diphenyl ethers (PBDEs), have been investigated for their ability to interact with thyroid hormone receptors. nih.gov These studies often use competitive binding assays with a radiolabeled ligand, such as 125I-thyroxine (T4), and human transthyretin (TTR), a transport protein for thyroid hormones. nih.gov The results from these assays indicate that some brominated phenols and tetrabromobisphenol A are potent competitors for T4 binding to human TTR in vitro. nih.gov This suggests that diaryl ether structures can interact with nuclear hormone receptors and other receptor types.

Cell-Based Assays (excluding cytotoxicity or adverse effects)

Cell-based assays provide a more physiologically relevant context to assess the biological activity of compounds. Analogues of this compound have been evaluated in various cell-based assays to determine their effects on cellular processes. For example, the antiproliferative activity of novel diaryl ether derivatives has been tested against a panel of human cancer cell lines, including HepG2, A549, and HT-29. nih.govresearchgate.net These assays, such as the MTT assay, measure the metabolic activity of cells as an indicator of cell viability and proliferation. nih.gov

A series of novel diaryl ethers were synthesized and evaluated for their antiproliferative activity in human myeloid leukemia HL-60 cells. nih.gov Furthermore, the antitumor activity of some diaryl ether derivatives has been confirmed using colony forming assays, which assess the ability of single cells to grow into colonies. nih.govresearchgate.net In studies on fluorinated 1,5-diarylpyrrole-3-alkoxyethyl ethers, their antiproliferative activity was initially observed in HaCaT keratinocyte cell models. nih.gov

Mechanistic Investigations of Biological Interactions

Understanding the molecular mechanisms by which a compound exerts its biological effects is a critical step in drug discovery and development. For diaryl ether analogues, various studies have aimed to elucidate their mechanisms of action.

Molecular Target Identification

The identification of molecular targets is often a primary goal of mechanistic studies. For many diaryl ether analogues, enzymes have been identified as key molecular targets. As mentioned previously, the bacterial enzyme enoyl-acyl carrier protein reductase (ENR) is a validated target for diaryl ether-based inhibitors. chemrxiv.orgnih.gov Molecular modeling and docking studies have further supported the interaction of these inhibitors with the enzyme's active site. nih.gov

In the context of anticancer activity, some diaryl ether derivatives have been found to target the tubulin cytoskeleton. nih.gov However, not all antiproliferative diaryl ethers act through this mechanism, as some potent derivatives have been shown to be relatively ineffective at inhibiting tubulin polymerization. nih.gov This highlights the diversity of molecular targets for this class of compounds. Other identified targets include cyclooxygenase-2 (COX-2) for certain fluorinated diarylpyrrole ethers. nih.gov

Signaling Pathway Modulation (at a mechanistic level)

Once a molecular target is identified, subsequent research often focuses on how the interaction with this target modulates intracellular signaling pathways. For instance, the antitumor activity of a diaryl ether derivative, compound 5h, was found to be mediated by enhancing the expression of p21 and cleaved-caspase-3, leading to apoptosis of cancer cells. nih.govresearchgate.net

In a different context, decabromodiphenyl ether (BDE-209), a type of polybrominated diaryl ether, has been shown to affect glycolipid metabolism by modulating specific signaling pathways. Studies in mice revealed that BDE-209 could inhibit the PI3K/AKT/GLUT4 signaling pathway, which is involved in glucose metabolism. nih.gov Simultaneously, it was found to activate the mTOR/PPARγ/RXRα pathway, which is related to lipid metabolism, partly through the induction of oxidative stress. nih.gov These findings demonstrate that diaryl ether compounds can have complex effects on cellular signaling networks. Molecular modeling simulations have also suggested that the increased potency of some diaryl ether-based FabV inhibitors is due to the sulfonamide group engaging in hydrogen bonding with a highly conserved serine residue within the enzyme, thus stabilizing the inhibitor-enzyme complex. nih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name/Type | Class/Group |

|---|---|

| This compound | Diaryl Ether |

| Diaryl ether-based sulfonamides | Diaryl Ether Analogue |

| Triclosan analogue | Diaryl Ether Analogue |

| Fluorinated 1,5-diarylpyrrole ether | Diaryl Ether Analogue |

| Polybrominated diphenyl ethers (PBDEs) | Diaryl Ether Analogue |

| Tetrabromobisphenol A | Brominated Phenol (B47542) |

| Decabromodiphenyl ether (BDE-209) | Polybrominated Diaryl Ether |

Structure-Activity Relationship (SAR) Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies are therefore fundamental in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced efficacy and selectivity. For analogues of this compound, SAR studies have elucidated the critical contributions of various structural features to their biological function.

Impact of Halogen Substitution on Activity

Halogen atoms, owing to their unique electronic and steric properties, can significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug molecule. In the case of this compound analogues, the nature and position of halogen substituents on the aromatic rings are pivotal.

Research has shown that the presence of a bromine atom on the benzyl (B1604629) ring and a fluorine atom on the phenyl ring can be crucial for potent biological activity. The substitution of a chlorine atom with the more lipophilic bromine atom has been explored in similar scaffolds to increase the lipophilic character of the compounds, which can enhance membrane permeability and target engagement. mdpi.com For instance, in a series of N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives, this modification was intentionally made to improve biological performance. mdpi.com

Furthermore, the position of the halogen can drastically alter activity. Studies on related structures, such as FPMINT analogues, have demonstrated that the presence of a halogen substitute on the fluorophenyl moiety is essential for inhibitory effects on certain transporters. frontiersin.org The replacement of a naphthalene (B1677914) moiety with a benzene (B151609) ring in these analogues led to a loss of activity, which could be restored by the addition of a chloride or methyl group at specific positions, highlighting the delicate balance of steric and electronic factors. frontiersin.org This suggests that for this compound analogues, the specific placement of the bromo and fluoro substituents is likely a key determinant of their interaction with biological targets.

Role of Ether Linkage in Biological Recognition

The diaryl ether moiety is a common scaffold in a multitude of bioactive molecules, indicating its importance in establishing effective biological interactions. researchgate.net Studies on analogues of the antitubercular drug PA-824, which also contains an ether linkage, have shown that modifications to the linker can significantly impact metabolic stability and efficacy. researchgate.net For example, replacing the benzylic methylene (B1212753) or extending the linker with propenyloxy or propynyloxy (B15346420) groups resulted in varied potencies. researchgate.net This underscores that the ether linkage in this compound is not merely a passive connector but an active contributor to the molecule's biological profile. Its flexibility allows the phenyl rings to adopt a specific orientation required for binding, and the oxygen atom itself may participate in hydrogen bonding with the target protein. nih.gov The loss of this bridging oxygen in related diaryl ether inhibitors has been shown to result in a significant decrease in activity. nih.gov

Exploration of Structural Analogues

The exploration of structural analogues provides a broader understanding of the chemical space around a lead compound. For this compound, synthesizing and evaluating analogues with modifications to the core structure can reveal novel avenues for improving activity and selectivity.

One common strategy is the bioisosteric replacement of the ether linkage. For example, replacing the ether oxygen with a secondary amine has been shown in some benztropine (B127874) analogues to have no demonstrable effect on dopamine (B1211576) transporter (DAT) binding affinity, suggesting that in certain contexts, this substitution is well-tolerated. nih.gov Another approach involves modifying the aromatic rings themselves or introducing different substituents. In the development of inhibitors for human equilibrative nucleoside transporters, a series of analogues of FPMINT were synthesized with variations in the aromatic systems and their substituents, leading to the identification of more potent compounds. frontiersin.org These studies highlight the importance of systematically exploring the structural landscape to identify key pharmacophoric features and optimize biological activity.

| Analogue Modification | Observed Impact on Activity | Reference |

| Replacement of Chlorine with Bromine | Increased lipophilicity, potentially enhancing biological activity. | mdpi.com |

| Modification of the Ether Linker | Altered metabolic stability and efficacy. | researchgate.net |

| Bioisosteric Replacement of Ether Linkage | Can be tolerated without significant loss of affinity in certain scaffolds. | nih.gov |

| Variation of Aromatic Ring Substituents | Can restore or enhance biological activity. | frontiersin.org |

Ligand-Protein Docking and Molecular Dynamics Simulations

To gain a deeper, atomistic understanding of how this compound and its analogues interact with their biological targets, computational methods such as ligand-protein docking and molecular dynamics (MD) simulations are invaluable tools. These techniques allow for the prediction of binding modes and the observation of dynamic changes that occur upon ligand binding.

Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For analogues of this compound, docking studies can identify key amino acid residues within the binding pocket that are crucial for interaction.

In studies of related compounds, docking has successfully predicted binding affinities and orientations. For instance, in the design of benzoheterocyclic 4-aminoquinoline (B48711) analogues, docking was used to identify compounds with the minimum docking score, indicating a high binding affinity. unar.ac.id Similarly, for a series of 1,7-dibenzyl substituted theophylline (B1681296) derivatives, docking studies helped to rationalize the observed selective inhibition of the BRD4-BD1 bromodomain by identifying a crucial interaction with residue Ile146. researchgate.net For this compound analogues, docking would likely predict that the bromobenzyl and fluorophenyl rings occupy specific hydrophobic pockets within the target's active site, while the ether oxygen may form hydrogen bonds with polar residues. The halogen atoms could also participate in halogen bonding, a specific type of non-covalent interaction that can contribute significantly to binding affinity.

| Computational Technique | Predicted Information | Example from Related Studies |

| Molecular Docking | Binding affinity, preferred orientation, key interacting residues. | Identification of high-affinity binders for DHFR-TS protein unar.ac.id; Rationalization of selective BRD4-BD1 inhibition researchgate.net. |

| Molecular Dynamics Simulations | Conformational changes, stability of ligand-protein complex, dynamic interactions. | Revelation of allosteric inhibition mechanisms nih.gov; Observation of re-entry and binding to transient subpockets nih.gov. |

Conformational Changes Upon Binding

While docking provides a static picture of the binding event, molecular dynamics simulations offer a dynamic view, revealing how the protein and ligand conformations change over time upon binding.

Advanced Applications and Derivatization Strategies for 4 Bromobenzyl 4 Fluorophenyl Ether

Utilization as a Building Block in Complex Molecule Synthesis

The structural framework of 4-Bromobenzyl-(4-fluorophenyl)ether, characterized by a diarylmethane-like core, is a key feature in many biologically active compounds. The presence of the bromine atom on one of the phenyl rings provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. nih.govacsgcipr.org This reactivity is central to its utility as a precursor for more complex molecular architectures.